2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride
Description
2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS: 74124-92-8) is a sulfonyl chloride derivative featuring a bicyclic indene scaffold substituted with an acetamido group at the 2-position and a sulfonyl chloride moiety at the 5-position. It is synthesized via chlorosulfonation of N-(2,3-dihydro-1H-inden-2-yl)acetamide using chlorosulfonic acid in chloroform, yielding 67% after purification . This compound serves as a critical intermediate in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals and agrochemicals. Its crystalline nature and stability under ambient storage conditions make it suitable for laboratory and industrial applications .
Properties
IUPAC Name |
2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZUBLWWSTORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198070 | |
| Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-92-8 | |
| Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 2-Aminoindane
- Reagents: 2-aminoindane, acetic anhydride, sodium acetate
- Conditions: Reflux in acetic anhydride with sodium acetate as a catalyst/base
- Outcome: Formation of 2-acetamido-2,3-dihydro-1H-indene with high yield and purity
Sulfonation and Chlorination
- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
- Conditions: Low temperature (0–5 °C) to control regioselectivity and minimize side reactions; anhydrous solvents such as dichloromethane or chloroform
- Procedure: Slow addition of chlorosulfonic acid to the acetylated indene solution, stirring under inert atmosphere, followed by quenching and work-up
- Outcome: Introduction of sulfonyl chloride group at the 5-position
Purification
- Methods: Recrystallization from dry solvents or silica gel chromatography under anhydrous conditions
- Storage: The product is moisture sensitive and should be stored under inert atmosphere, preferably in a desiccator
Preparation Data and Formulation Tables
The following table summarizes typical stock solution preparations for 2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride, useful for research and formulation purposes:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 3.65 | 0.73 | 0.37 |
| 5 | 18.27 | 3.65 | 1.83 |
| 10 | 36.53 | 7.31 | 3.65 |
Note: Volumes calculated based on molecular weight and desired molarity; solvents typically include DMSO and corn oil for in vivo formulations. Solutions must be clear before proceeding to next solvent addition, with vortexing or ultrasound aiding dissolution.
Research Findings and Optimization Notes
- Reaction Control: Low temperature and anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride group and to ensure regioselective sulfonation at the 5-position.
- Solvent Choice: Use of dry, aprotic solvents such as dichloromethane or chloroform is preferred during sulfonation and chlorination steps.
- Purity: The final compound typically achieves >95% purity when purified by recrystallization or chromatography.
- Stability: The sulfonyl chloride moiety is moisture sensitive; thus, handling under inert atmosphere and storage in desiccators is recommended.
- Scale-Up Considerations: Controlled addition rates and temperature monitoring are essential for larger scale synthesis to maintain yield and purity.
Comparative Synthesis Notes from Related Compounds
- Similar sulfonyl chloride derivatives of indene have been synthesized via sulfonation followed by chlorination, confirming the robustness of this approach.
- The acetylation step protects the amine functionality, preventing unwanted side reactions during sulfonation.
- Alternative sulfonating agents such as sulfuryl chloride have been used with success, offering flexibility in reaction conditions.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride, sodium acetate, reflux | Protects amine, prepares for sulfonation |
| 2 | Sulfonation | Chlorosulfonic acid, low temp, anhydrous solvent | Introduces sulfonyl chloride at 5-position |
| 3 | Purification | Recrystallization or chromatography | Moisture sensitive, handle under inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products include sulfonamides, sulfonate esters, and sulfonothioates.
Hydrolysis Product: The major product of hydrolysis is 2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid.
Reduction Product: The reduction of the acetamido group yields 2-amino-2,3-dihydro-1H-indene-5-sulfonyl chloride.
Scientific Research Applications
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and synthesize new compounds. The acetamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following sulfonyl chlorides share the indene or indane backbone but differ in substituents, influencing their reactivity and applications:
Key Observations :
Spectroscopic Characterization
- IR/NMR Data : The acetamido group in the target compound shows characteristic peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) in IR spectroscopy. ¹H-NMR reveals signals for the indene protons (δ 6.4–7.8 ppm) and acetamido methyl group (δ 1.9–2.0 ppm) .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound is pivotal in synthesizing tryptamine derivatives and enzyme inhibitors, leveraging its dual functional groups for modular chemistry .
- Enzyme Studies: Analogues like 2-acetamido-2,4-dideoxy-hexopyranosyl sulfonates () highlight the role of sulfonyl chlorides in glycosidase research, though these are structurally distinct .
Biological Activity
2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS Number: 74124-92-8) is a sulfonyl chloride derivative known for its reactivity and potential applications in medicinal chemistry. This compound features a sulfonyl chloride functional group, which enhances its electrophilic properties, allowing it to participate in various nucleophilic substitution reactions. This article aims to explore the biological activities associated with this compound, including its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂ClNO₃S
- Molecular Weight : Approximately 273.74 g/mol
- Purity : Typically available at 95%
- Classification : Corrosive substance (GHS classification)
The sulfonyl chloride group in this compound is a highly electrophilic center that can undergo nucleophilic attack by various biological molecules. This reactivity allows the compound to form sulfonamides when reacted with amines, which have been noted for their biological activities. Additionally, the acetamido group can engage in hydrogen bonding, influencing the compound's behavior in biological systems.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting their growth. The mechanism likely involves the inhibition of essential bacterial enzymes or interference with cellular processes.
Enzyme Inhibition
One of the significant biological activities of this compound is its ability to inhibit carbonic anhydrase , an enzyme crucial for maintaining acid-base balance in physiological systems. Inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as glaucoma and certain types of edema. Additionally, some derivatives have been identified as inhibitors of the NLRP3 inflammasome , which plays a role in inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics.
| Compound Derivative | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 10 | E. coli |
| Derivative B | 25 | S. aureus |
| Derivative C | 50 | E. coli |
Study on Enzyme Inhibition
In another investigation focusing on carbonic anhydrase inhibition, derivatives of the compound were tested for their inhibitory effects. The results showed that certain derivatives inhibited carbonic anhydrase activity by up to 75%, suggesting potential therapeutic uses in treating related disorders.
| Derivative | % Inhibition | Enzyme Target |
|---|---|---|
| Derivative D | 75 | Carbonic Anhydrase |
| Derivative E | 60 | Carbonic Anhydrase |
| Derivative F | 40 | Carbonic Anhydrase |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride with high yield and purity?
- Methodological Answer : The compound is synthesized via sulfonation of N-(2,3-dihydro-1H-inden-2-yl)acetamide using chlorosulfonic acid in chloroform at controlled temperatures (below 0°C during addition, then gradual warming to room temperature). Post-reaction, excess chlorosulfonic acid is decomposed by slow addition to iced water. The product is extracted with chloroform, washed, dried, and recrystallized. Yield optimization (67% reported) depends on precise temperature control, solvent purity, and efficient removal of byproducts during extraction .
Q. How can researchers confirm the structural identity and purity of this sulfonyl chloride?
- Methodological Answer : Characterization should include:
- NMR Spectroscopy : Analyze H and C NMR for acetamido and sulfonyl group signals.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for molecular weight verification).
- Elemental Analysis : Validate C, H, N, S, and Cl composition.
- FT-IR : Identify characteristic S=O (1360–1180 cm) and C-Cl (750–550 cm) stretches. Purity can be assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Hydrolysis of the sulfonyl chloride group is a major side reaction due to moisture. To minimize this:
- Use anhydrous solvents (e.g., chloroform) and inert atmospheres.
- Avoid prolonged exposure to aqueous phases during extraction; dry organic layers thoroughly with NaSO or MgSO.
- Excess chlorosulfonic acid must be decomposed slowly in iced water to prevent violent reactions .
Advanced Research Questions
Q. How does the compound’s stability influence storage and handling protocols?
- Methodological Answer : The sulfonyl chloride group is highly moisture-sensitive. Storage should be in sealed, desiccated containers under nitrogen at –20°C. Handling requires anhydrous conditions (glovebox or Schlenk line) and immediate use after synthesis. Stability tests via TLC or HPLC over 24–48 hours under varying humidity/temperature can identify degradation thresholds .
Q. What factors govern regioselectivity in sulfonation of the indene backbone?
- Methodological Answer : Regioselectivity at the 5-position is influenced by:
- Electronic Effects : Electron-donating acetamido groups direct sulfonation to the para position.
- Steric Constraints : The dihydroindene structure restricts sulfonation to less hindered sites.
- Reagent Reactivity : Chlorosulfonic acid’s electrophilicity favors aromatic electrophilic substitution at activated positions. Computational modeling (DFT) can predict reactive sites .
Q. How is this compound utilized in synthesizing enzymatically active glycosides or disaccharides?
- Methodological Answer : It serves as a sulfonylating agent to introduce reactive handles for glycosylation. For example, in synthesizing 4-deoxy-disaccharides, the sulfonyl chloride reacts with hydroxyl groups on sugar moieties, enabling subsequent nucleophilic substitution or coupling reactions. Enzymatic assays (e.g., β-N-acetylhexosaminidase activity) use HPLC to monitor hydrolysis rates of these derivatives .
Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodological Answer : Discrepancies may arise from:
- Solvent Polarity : Chloroform vs. dichloromethane affects reaction kinetics.
- Acid Concentration : Excess chlorosulfonic acid increases sulfonation but risks over-sulfonation.
- Workup Protocols : Incomplete extraction or drying leaves acidic residues. Systematic comparison of reaction parameters (e.g., via DoE) and LC-MS analysis of byproducts can identify critical variables .
Q. What methodologies are used to study its role in enzyme inhibition or substrate specificity?
- Methodological Answer :
- Kinetic Assays : Measure enzyme (e.g., β-N-acetylhexosaminidase) activity with synthesized substrates using UV-Vis or fluorescence detection.
- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding interactions.
- Molecular Dynamics Simulations : Predict steric/electronic effects of sulfonyl group modifications on enzyme affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
